An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-6-nitrobenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural information, and generalized experimental protocols. Due to the limited availability of experimental data for this specific isomer, this guide incorporates predicted data to offer a more complete profile. All predicted values are clearly indicated.
Chemical Structure and Identification
2-Hydroxy-6-nitrobenzamide is a benzene ring substituted with a carboxamide group (-CONH2), a hydroxyl group (-OH), and a nitro group (-NO2) at positions 1, 2, and 6, respectively.
DOT Diagram of 2-Hydroxy-6-nitrobenzamide Structure:
Caption: Chemical structure of 2-Hydroxy-6-nitrobenzamide.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Hydroxy-6-nitrobenzamide |
| CAS Number | 725714-75-0[1] |
| Molecular Formula | C₇H₆N₂O₄ |
| SMILES String | NC(=O)c1c(O)cccc1--INVALID-LINK--[O-] |
| InChI Key | (Predicted) |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 182.13 g/mol | (Calculated) |
| Melting Point | Not available | - |
| Boiling Point | (Predicted) | - |
| Solubility | Not available | - |
| pKa | (Predicted) | - |
| LogP | (Predicted) | - |
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of 2-Hydroxy-6-nitrobenzamide are not published. However, the following sections provide generalized methodologies based on standard procedures for analogous compounds, such as other nitrobenzamide isomers. These should serve as a starting point for methods development.
Synthesis
A potential synthetic route to 2-Hydroxy-6-nitrobenzamide could involve the amidation of 2-hydroxy-6-nitrobenzoic acid.
General Protocol for Amidation of a Carboxylic Acid:
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Activation of the Carboxylic Acid: 2-hydroxy-6-nitrobenzoic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC or EDC) is added, and the mixture is stirred at room temperature for a specified time to form an activated intermediate.
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Amination: A solution of ammonia or an ammonia equivalent (e.g., ammonium chloride with a base) in an appropriate solvent is added dropwise to the activated carboxylic acid derivative at a controlled temperature (often 0 °C to room temperature).
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Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
DOT Diagram of a Generalized Synthesis Workflow:
Caption: Generalized workflow for the synthesis of 2-Hydroxy-6-nitrobenzamide.
Analytical Characterization
Sample Preparation:
A small amount of the purified 2-Hydroxy-6-nitrobenzamide (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.
Data Acquisition (General Parameters):
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¹H NMR: A standard proton NMR spectrum would be acquired to determine the number of unique protons, their chemical environments, and their coupling patterns.
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¹³C NMR: A carbon-13 NMR spectrum would be acquired to identify the number of unique carbon atoms and their chemical shifts.
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2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons and carbons, aiding in the definitive structural assignment.
Predicted ¹H NMR Spectral Data:
Due to the lack of experimental data, predicted ¹H NMR chemical shifts can provide an estimation of the expected spectrum. Online prediction tools can be used for this purpose. The aromatic protons are expected to appear in the range of 7.0-8.5 ppm, with their splitting patterns determined by their coupling to adjacent protons. The amide protons would likely appear as a broad singlet, and the hydroxyl proton's chemical shift would be solvent-dependent.
Sample Preparation:
The IR spectrum of solid 2-Hydroxy-6-nitrobenzamide can be obtained using the KBr pellet method or as a mull in Nujol. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.
Expected Characteristic Absorptions:
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O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
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N-H stretch (amide): Two bands (for a primary amide) in the region of 3100-3500 cm⁻¹.
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C=O stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.
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N-O stretch (nitro): Two strong bands, one symmetric and one asymmetric, typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C-N stretch (amide): In the region of 1350-1450 cm⁻¹.
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Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Sample Preparation and Analysis:
The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., LC-MS). Electrospray ionization (ESI) is a common technique for such molecules.
Expected Fragmentation Pattern:
The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode. Common fragmentation patterns for aromatic amides and nitro compounds could include the loss of the amide group, the nitro group, and cleavage of the aromatic ring.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of 2-Hydroxy-6-nitrobenzamide. However, related 2-hydroxybenzamide derivatives have been investigated for their antimicrobial properties. Further research would be required to determine if 2-Hydroxy-6-nitrobenzamide exhibits any significant biological effects.
Conclusion
2-Hydroxy-6-nitrobenzamide is a chemical entity with a well-defined structure. While its experimental physicochemical properties and biological activities are not extensively documented, this guide provides a foundational understanding based on its chemical identity and predictive modeling. The generalized experimental protocols offered herein can serve as a valuable resource for researchers initiating studies on this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
